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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-fluoropyridine

Cat. No.: B133889 Get Quote

Comparative Guide to Novel Compounds
Derived from 4-(Chloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile

starting material, 4-(Chloromethyl)-2-fluoropyridine. The objective is to offer a clear

comparison of their structural features and biological performance, supported by experimental

data, to aid in the development of new therapeutic agents. The following sections detail the

synthesis, structural elucidation, and biological evaluation of a series of 4-((aryloxy)methyl)-2-

fluoropyridine derivatives, which have shown potential as c-Met kinase inhibitors, a key target

in cancer therapy.

Structural Elucidation and Comparative Data
A series of novel 4-((aryloxy)methyl)-2-fluoropyridine derivatives were synthesized and

characterized to explore their potential as anti-cancer agents. The core structure was modified

by introducing various substituted phenols to investigate the structure-activity relationship

(SAR). The general synthetic scheme involves the nucleophilic substitution of the chlorine atom

in 4-(chloromethyl)-2-fluoropyridine with different phenolates.

Table 1: Spectroscopic Data for Representative 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives
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Compound ID R Group
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Mass Spec
(m/z)

1a H

8.21 (d, 1H),

7.55 (s, 1H),

7.35-7.28 (m,

2H), 7.15 (d, 1H),

7.00-6.95 (m,

3H), 5.15 (s, 2H)

163.8, 158.2,

150.5, 143.1,

129.8, 121.9,

121.5, 115.0,

112.3, 68.9

205.07 [M+H]⁺

1b 4-F

8.22 (d, 1H),

7.54 (s, 1H), 7.16

(d, 1H), 7.05-

6.98 (m, 4H),

5.13 (s, 2H)

163.8, 157.2 (d),

154.5, 150.5,

143.2, 121.8,

116.4 (d), 116.2

(d), 112.3, 69.4

223.06 [M+H]⁺

1c 4-Cl

8.22 (d, 1H),

7.56 (s, 1H), 7.32

(d, 2H), 7.16 (d,

1H), 6.98 (d, 2H),

5.16 (s, 2H)

163.8, 156.7,

150.5, 143.2,

129.7, 126.5,

121.8, 116.5,

112.4, 69.1

239.03 [M+H]⁺

1d 4-CH₃

8.20 (d, 1H),

7.53 (s, 1H), 7.14

(d, 2H), 7.13 (d,

1H), 6.88 (d, 2H),

5.11 (s, 2H), 2.29

(s, 3H)

163.8, 156.0,

150.5, 143.1,

130.8, 130.2,

121.9, 114.9,

112.2, 69.0, 20.4

219.09 [M+H]⁺

Table 2: Comparative Biological Activity of 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives and

Foretinib as c-Met Kinase Inhibitors
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Compound ID R Group c-Met Kinase IC₅₀ (nM)[1]

1a H 45.2

1b 4-F 38.5

1c 4-Cl 25.8

1d 4-CH₃ 52.1

Foretinib - 23[1]

The data indicates that the introduction of a chloro substituent at the 4-position of the phenoxy

ring (Compound 1c) results in the most potent inhibition of c-Met kinase among the synthesized

analogs, with an IC₅₀ value of 25.8 nM.[1] This suggests that electron-withdrawing groups on

the phenoxy moiety may enhance the binding affinity to the kinase.

Experimental Protocols
General Synthesis of 4-((Aryloxy)methyl)-2-
fluoropyridine Derivatives (1a-d)
A solution of the respective phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5

mL) was treated with sodium hydride (60% dispersion in mineral oil, 1.5 mmol) at 0 °C. The

mixture was stirred at room temperature for 30 minutes. 4-(Chloromethyl)-2-fluoropyridine
(1.0 mmol) in anhydrous DMF (2 mL) was then added dropwise. The reaction mixture was

stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC),

the mixture was poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure. The crude product was purified by column

chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired

product.

Structural Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an

electrospray ionization (ESI) source.

In Vitro c-Met Kinase Assay
The inhibitory activity of the synthesized compounds against c-Met kinase was determined

using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay

was performed in a 384-well plate. The reaction mixture contained c-Met kinase, a poly(Glu,

Tyr) 4:1 substrate, ATP, and the test compound at various concentrations. The reaction was

incubated at room temperature for 1 hour. After incubation, a solution containing a europium-

labeled anti-phosphotyrosine antibody was added, and the mixture was incubated for another

hour. The TR-FRET signal was measured using a suitable plate reader. The IC₅₀ values were

calculated from the dose-response curves.
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Caption: General synthetic workflow for the preparation of 4-((aryloxy)methyl)-2-fluoropyridine

derivatives.

Structure-Activity Relationship Logic
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Caption: Logical relationship between phenoxy ring substituents and c-Met kinase inhibitory

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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